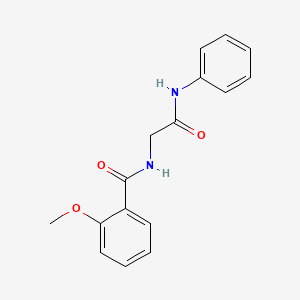

![molecular formula C18H20N2O3 B5018762 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Urea compounds can be synthesized through various methods, including the Lossen rearrangement, which allows the conversion of carboxylic acids into ureas without racemization. This method is noted for its good yields under milder conditions and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014). Additionally, the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, as studied through NMR and quantum chemical calculations, provides insight into the molecular interactions and the effects of substituents on complexation (Ośmiałowski et al., 2013).

Molecular Structure Analysis

The analysis of molecular structures, including the use of single-crystal X-ray diffraction, helps in understanding the geometrical and electronic structure of urea compounds. For instance, the study of N-(pyridin-2-yl),N'-substituted ureas revealed the importance of intramolecular hydrogen bonding in determining the stability and structure of the complexes formed (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving urea compounds can lead to a variety of products depending on the reactants and conditions. For example, the synthesis of urea derivatives from different starting materials demonstrates the versatility of urea chemistry in creating compounds with potential biological activity (Reddy et al., 2003). Moreover, the reactivity of urea compounds with benzoates and amino-naphthyridines sheds light on the substituent effects on hydrogen bonding and complex formation (Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of urea compounds, such as solubility and crystallinity, are crucial for their application and function. Studies on different polymorphs of urea derivatives highlight the importance of crystal form on dissolution and bioavailability, indicating that the physical form can significantly affect the chemical's performance (Yano et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, define the potential applications of urea compounds. The synthesis and evaluation of substituted urea derivatives for antimicrobial activity demonstrate the chemical versatility and the potential for developing new pharmaceuticals (Haranath et al., 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like nitric oxide synthase . This enzyme plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It can be inferred that the compound might interact with its target enzyme, potentially altering its function and leading to changes in the cellular processes .

Biochemical Pathways

Given its potential target, it might influence pathways involving nitric oxide, which plays a role in various cellular functions, including cell signaling and immune response .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential target, it might influence cellular functions such as cell signaling and immune response .

Propiedades

IUPAC Name |

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-3-13-4-7-15(8-5-13)20-18(21)19-12(2)14-6-9-16-17(10-14)23-11-22-16/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOQYPMORPBHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323322 |

Source

|

| Record name | 1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49824034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

897340-15-7 |

Source

|

| Record name | 1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5018679.png)

![N~2~-(2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018684.png)

![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B5018691.png)

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)

![3-(3-{1-[3-(4-morpholinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5018710.png)

![diethyl [3-(3-methylphenoxy)propyl]malonate](/img/structure/B5018716.png)

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5018721.png)

![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)

![4-methoxy-N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5018754.png)